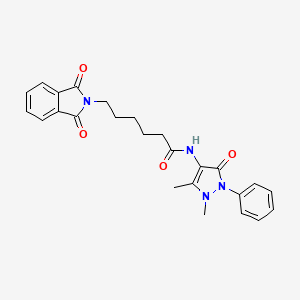![molecular formula C21H23N3O B11526134 (3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11526134.png)
(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a piperidine ring, an indole core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- N-(piperidine-4-yl) benzamide
Uniqueness
Compared to similar compounds, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]-3-phenyliminoindol-2-one |
InChI |
InChI=1S/C21H23N3O/c1-16-11-13-23(14-12-16)15-24-19-10-6-5-9-18(19)20(21(24)25)22-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
InChI Key |
VDQYHWZTJISQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11526055.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526076.png)
![Propenamide, 3-(2-furyl)-N-[2-(2-biphenyloxy)ethyl]-](/img/structure/B11526081.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11526082.png)
![Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate](/img/structure/B11526092.png)



![2-(4-chlorobenzyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11526106.png)
![1-(Adamantane-1-carbonyl)-2-(4-chloro-3-nitrophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11526122.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11526125.png)
![6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B11526127.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11526128.png)
